N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a thioamide derivative characterized by a central ethanediamide backbone substituted with a propyl group and a thiophen-3-ylmethyl moiety. Its structure combines the electron-rich thiophene ring with the hydrogen-bonding capability of the thioamide group, making it a candidate for applications in medicinal chemistry and materials science. The compound is typically synthesized via thioacylating agents or advanced methods like ynamide-mediated reactions, which offer improved efficiency and selectivity compared to traditional approaches .
Properties
IUPAC Name |
N-propyl-N'-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h3,5,7H,2,4,6H2,1H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCYCGOTSBVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds. One common method is the condensation reaction, where thiophene-3-carboxaldehyde reacts with N-propyl ethylenediamine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce corresponding alcohols .
Scientific Research Applications
N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s potential biological activities make it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-propyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide and analogous compounds:
Key Findings:
- Thiophene vs. Aromatic Substituents : The thiophen-3-yl group in the target compound enhances electron density and π-stacking capability compared to phenyl or chlorophenyl groups in phthalimides . This may improve binding affinity in biological systems.
- Synthetic Efficiency : Ynamide-mediated synthesis (used for the target compound) achieves higher yields (>85%) under mild conditions compared to traditional methods like Lawesson’s reagent (60–70% yield, harsh conditions) vs. .
- Application Divergence : Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target compound’s thioamide functionality suggests utility in drug design, particularly as protease inhibitors or kinase modulators .
Reactivity and Stability
- Thioamide vs. Amide : The thioamide group in the target compound exhibits reduced hydrogen-bonding strength compared to amides but higher resistance to enzymatic degradation, a critical advantage in peptide-based therapeutics .
- Thiophene Stability : The thiophene ring is less prone to oxidative degradation than phenyl groups in phthalimides, enhancing the compound’s shelf life .
Pharmacological and Industrial Relevance
- Biological Activity : The thiophen-3-ylmethyl group may confer selectivity for sulfur-metabolizing enzymes, distinguishing it from phthalimide-based compounds (used in polymers) .
- Scalability : Ynamide methods enable gram-scale synthesis of the target compound, whereas older thioacylating agents (e.g., thiobenzimidazolones) require stoichiometric reagents and longer reaction times vs. .
Biological Activity
N-propyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of the propyl group enhances its solubility, potentially influencing its bioavailability and interaction with cellular components. The compound can be synthesized through multi-step organic reactions, which may involve various reagents and conditions that affect its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring can modulate the activity of these targets, leading to various biochemical effects. However, detailed studies on the exact pathways are still limited.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development aimed at treating infections.
- Anti-inflammatory Properties : The compound is being explored for its potential anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiophene-2-carboxamide | Thiophene ring without propyl group | Limited data on biological activity |
| N-methyl-N'-[(thiophen-3-yl)methyl]ethanediamide | Methyl instead of propyl group | Potentially lower solubility |
| N-propyl-N'-[(thiophen-2-yl)methyl]ethanediamide | Different thiophene substitution | Varies based on substitution pattern |
The presence of the propyl group in this compound may enhance its solubility and interaction with biological targets compared to its analogs.
Case Studies and Research Findings
While comprehensive clinical studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Testing : A study evaluated several thiophene derivatives and their antimicrobial activity, indicating that structural modifications significantly influence efficacy. This compound's unique structure may enhance its antimicrobial potential compared to simpler thiophene derivatives .
- Inhibition of Photosynthetic Electron Transport : Similar compounds have been shown to inhibit photosystem II electron transport in chloroplasts, suggesting that structural elements like the thiophene ring could play a role in such mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
